N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structural features. This compound contains multiple halogen atoms, a triazole ring, and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the halogenated phenyl groups and the sulfanyl group. Common reagents used in these reactions include bromine, fluorine, and chlorine sources, as well as various catalysts to facilitate the formation of the triazole ring and the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the halogenated phenyl groups, potentially removing halogen atoms and altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated phenyl groups and triazole ring can form strong interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Dichloroanilines: These compounds also contain halogenated phenyl groups and are used in the production of dyes and herbicides.
2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound shares structural similarities with the presence of halogenated phenyl groups and a sulfanyl linkage.
Uniqueness: N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of multiple halogen atoms, a triazole ring, and a sulfanyl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClF2N4OS/c1-25-16(9-2-4-10(19)5-3-9)23-24-17(25)27-8-14(26)22-15-12(18)6-11(20)7-13(15)21/h2-7H,8H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXRAMOPJRZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClF2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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